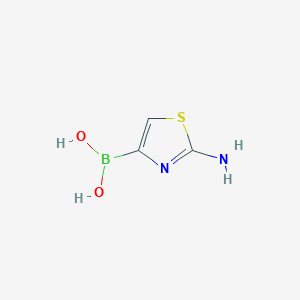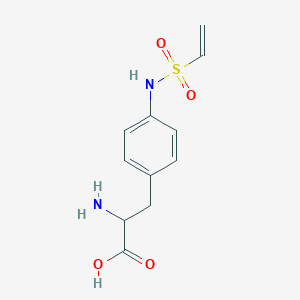![molecular formula C11H11F3O B15334319 3-[3-(Trifluoromethyl)phenyl]cyclobutanol CAS No. 2007925-18-8](/img/structure/B15334319.png)
3-[3-(Trifluoromethyl)phenyl]cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(Trifluoromethyl)phenyl]cyclobutanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol typically involves the trifluoromethylation of a phenyl ring followed by cyclobutanol formation. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, can also be employed for the large-scale synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[3-(Trifluoromethyl)phenyl]cyclobutanone.
Reduction: Formation of 3-[3-(Trifluoromethyl)phenyl]cyclobutane.
Substitution: Formation of substituted cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
3-[3-(Trifluoromethyl)phenyl]cyclobutanol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]cyclobutanol involves its interaction with molecular targets through its trifluoromethyl group, which enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, and other proteins, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol
- 3-(Trifluoromethyl)cyclobutanol
- 3-(Trifluoromethyl)phenyl isocyanate
Uniqueness
3-[3-(Trifluoromethyl)phenyl]cyclobutanol is unique due to the presence of both a trifluoromethyl group and a cyclobutanol moiety, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, hydrophobicity, and electron-withdrawing capability, making it valuable in various applications .
Propiedades
Número CAS |
2007925-18-8 |
|---|---|
Fórmula molecular |
C11H11F3O |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
3-[3-(trifluoromethyl)phenyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8,10,15H,5-6H2 |
Clave InChI |
MEAZYCSPYSPOTL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)


![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)




![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)





